Product packaging for 4-(3-Chlorophenyl)-N-methylaniline(Cat. No.:)

4-(3-Chlorophenyl)-N-methylaniline

Cat. No.: B13174916
M. Wt: 217.69 g/mol
InChI Key: SBQGWUPSNFUNFX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-methylaniline is a halogen-substituted aniline derivative with the CAS number 1261105-25-2, a molecular formula of C13H12ClN, and a molecular weight of 217.69 g/mol . Aniline derivatives are of significant interest in material science and chemical synthesis due to their versatile properties . Research on similar compounds, such as chlorinated and trifluoromethylated anilines, shows potential applications in the development of Non-Linear Optical (NLO) materials, which are critical for technologies like optical computing, data storage, and optical communication . Furthermore, aniline derivatives frequently serve as key synthetic intermediates in the preparation of more complex molecules, including dyes, pesticides, and pharmaceutical compounds . The specific structural motif of this compound makes it a valuable building block for researchers in organic and medicinal chemistry exploring new molecular entities. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B13174916 4-(3-Chlorophenyl)-N-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-methylaniline

InChI

InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3

InChI Key

SBQGWUPSNFUNFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 3 Chlorophenyl N Methylaniline

Direct Synthetic Routes

Direct synthetic routes focus on introducing the methyl group onto the nitrogen atom of a pre-existing diarylamine or a related precursor. These N-alkylation approaches are valued for their straightforwardness.

N-Alkylation Approaches

N-alkylation, specifically N-methylation, is a fundamental transformation in organic synthesis. For the synthesis of 4-(3-Chlorophenyl)-N-methylaniline, this would typically involve the methylation of 4-(3-Chlorophenyl)aniline. Modern catalytic systems have been developed to use safe and readily available methylating agents, moving away from toxic reagents like methyl halides.

The use of methanol (B129727) as a C1 source for N-methylation represents a green and atom-economical approach. This transformation is often achieved through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metals such as ruthenium. rsc.orgnih.gov In this process, the catalyst temporarily abstracts hydrogen from the alcohol to oxidize it to an aldehyde (formaldehyde in this case). The amine then condenses with the aldehyde to form an imine or enamine, which is subsequently reduced by the previously "borrowed" hydrogen (as a metal-hydride species) to yield the N-methylated product and regenerate the catalyst. The only byproduct of this process is water.

Cyclometalated ruthenium complexes have proven to be particularly effective for the selective N-methylation of anilines with methanol under relatively mild conditions. rsc.orgopenaccessrepository.it For instance, anilines with various substituents have been successfully methylated in high yields.

Key Research Findings:

Catalyst System: Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, are efficient catalysts for this transformation, often requiring only a low catalyst loading (e.g., 0.5 mol%). nih.gov

Base: The reaction typically requires a base, with weak bases like cesium carbonate (Cs₂CO₃) being sufficient, which enhances the functional group tolerance of the method. nih.govresearchgate.net

Reaction Conditions: The N-methylation of various aniline (B41778) derivatives with methanol using a (DPEPhos)RuCl₂PPh₃ catalyst system proceeds efficiently, yielding the corresponding N-methylanilines in excellent yields (95-98%) for substrates with meta-substituents. nih.gov

Table 1: Examples of Ruthenium-Catalyzed N-Methylation of Substituted Anilines with Methanol

Aniline SubstrateCatalyst (mol%)Base (equiv)TemperatureTime (h)Yield (%)Reference
Aniline[RuCp*Cl₂]₂/dpePhos (0.5/1.2)LiOtBu (5 mol%)100 °C2498 researchgate.net
4-Chloroaniline(DPEPhos)RuCl₂PPh₃ (0.5)Cs₂CO₃ (0.5)140 °C1297 nih.gov
3-Methoxyaniline(DPEPhos)RuCl₂PPh₃ (0.5)Cs₂CO₃ (0.5)140 °C1298 nih.gov
3-Methylaniline(DPEPhos)RuCl₂PPh₃ (0.5)Cs₂CO₃ (0.5)140 °C1296 nih.gov

Palladium catalysts are also prominent in C-N bond-forming reactions and have been adapted for N-methylation. chemrxiv.org While direct methylation of a secondary diarylamine is less common, palladium-catalyzed systems are highly effective for the N-methylation of primary anilines or for the direct synthesis of N-methyl arylamines from nitroarenes using methanol as the methylating agent. researchgate.netlookchem.com This latter approach is particularly efficient as it combines reduction of the nitro group and N-methylation in a single pot.

The success of these systems often relies on the design of specific phosphine (B1218219) ligands that facilitate the catalytic cycle. For the methylation of nitroarenes, a proposed mechanism involves the initial reduction of the nitro group to an aniline, followed by the N-methylation sequence, all mediated by the same palladium catalyst. researchgate.net

Key Research Findings:

Catalyst System: A system comprising a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized ligand such as 1-[2,6-bis(isopropyl)phenyl]-2-[tert-butyl(2-pyridinyl)phosphino]-1H-Imidazole (L1) has been developed for the direct conversion of nitroarenes to N-methyl-arylamines. lookchem.comresearchgate.net

Reaction Scope: This method is applicable to a broad range of substituted nitroarenes, although it may have limitations with certain electron-withdrawing and halogenated substrates. researchgate.net The protocol has been used to synthesize over 20 different N-methyl-arylamines under relatively mild conditions. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of N-Methyl-Arylamines from Nitroarenes with Methanol

Nitroarene SubstrateCatalyst SystemBaseTemperatureTime (h)Yield (%)Reference
NitrobenzenePd(OAc)₂ / L1KOH110 °C583 lookchem.com
1-Chloro-4-nitrobenzenePd(OAc)₂ / L1KOH110 °C575 lookchem.com
1-Methyl-4-nitrobenzenePd(OAc)₂ / L1KOH110 °C585 lookchem.com
1-Methoxy-4-nitrobenzenePd(OAc)₂ / L1KOH110 °C581 lookchem.com

Aryl Coupling Reactions

Aryl coupling reactions are powerful tools for constructing the diarylamine skeleton of this compound. These methods can be divided into those that form the C-C bond of a biaryl precursor and those that directly form the crucial C-N bond.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, primarily used for forming C-C bonds between an organoboron species and an organohalide. rsc.org While it does not directly form the C-N bond of the target diarylamine, it is a critical strategic step for synthesizing a biaryl precursor. For instance, a plausible route to this compound could involve the Suzuki coupling of 3-chlorophenylboronic acid with a suitable halo-aniline derivative, such as N-methyl-4-bromoaniline . This reaction would form the 3'-chloro-biphenyl core, which could then be further manipulated if necessary, although in this specific disconnection, it directly yields a precursor that only requires the aniline nitrogen to be in the correct position. The reaction is catalyzed by palladium complexes and requires a base to activate the organoboron reagent. nih.gov

The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an attractive method for assembling complex aromatic structures. nih.govnih.gov

Key Strategic Elements:

Coupling Partners: 3-chlorophenylboronic acid and N-methyl-4-bromoaniline.

Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or from a combination of a palladium salt (e.g., Pd(OAc)₂) and phosphine ligands.

Base: An aqueous base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used.

This strategy effectively builds the carbon skeleton of the target molecule through a robust and well-understood C-C bond-forming reaction.

The most direct and widely used method for synthesizing diarylamines is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine. acs.orgnih.gov To synthesize this compound, this reaction could be performed by coupling N-methylaniline with a di-halogenated benzene (B151609) such as 1-bromo-3-chlorobenzene . The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position.

The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orguwindsor.ca

Key Research Findings:

Catalyst System: The catalytic system consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. Ligands like XantPhos, Josiphos, and t-BuBrettPhos are commonly employed to facilitate the reaction, especially with less reactive aryl chlorides. chemrxiv.orgresearchgate.net

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). uwindsor.ca The reaction is typically carried out in aprotic polar solvents like toluene (B28343) or dioxane.

Versatility: The reaction is highly versatile and is a standard procedure in industrial settings for the synthesis of amine derivatives due to its reliability and broad substrate scope. uwindsor.caresearchgate.net

Table 3: Typical Conditions for Buchwald-Hartwig C-N Coupling Reactions

Aryl HalideAmineCatalyst/LigandBaseSolventReference
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene researchgate.net
Aryl ChloridePrimary/Secondary AminePd(OAc)₂ / Bulky PhosphineNaOtBuDioxane uwindsor.ca
Aryl ChlorideAmidePd₂(dba)₃ / XantPhosDBUToluene chemrxiv.org
Aryl HalideAqueous AmmoniaPd Complex / LigandKOHDioxane/Water organic-chemistry.org

Reductive Amination Protocols

Reductive amination, a cornerstone of amine synthesis, offers a direct route to this compound. wikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. wikipedia.orgorgoreview.com For the synthesis of this compound, the logical precursors for this protocol are 3-chlorobenzaldehyde (B42229) and N-methylaniline.

The efficiency and selectivity of this transformation are highly dependent on the choice of reducing agent and catalyst. While classical reagents like sodium borohydride (B1222165) can be used, they may also reduce the starting aldehyde. orgoreview.com To circumvent this, milder and more selective reducing agents are often employed. orgoreview.com Research on related N-benzylaniline syntheses provides a strong basis for selecting appropriate conditions. koreascience.krsorbonne-universite.fr

Several catalytic systems have been developed for direct reductive amination, each with its own set of advantages. sorbonne-universite.frorganic-chemistry.org For instance, ruthenium(II) complexes have been shown to be effective catalysts for the reductive amination of aldehydes with N-methylaniline using hydrosilanes as the reducing agent, proceeding under mild, ambient conditions. sorbonne-universite.fr Another approach involves the use of borohydride exchange resin (BER), which offers the advantage of a simple work-up procedure. koreascience.kr However, its effectiveness can be substrate-dependent; for example, the reaction of benzaldehyde (B42025) with N-methylaniline using BER resulted in a low yield of less than 10%. koreascience.kr Cobalt-based composites have also been explored as catalysts for the reductive amination of chlorinated benzaldehydes. mdpi.com

Table 1: Reductive Amination Conditions Based on Analogous Syntheses

Catalyst System Reducing Agent Solvent Temperature Yield (Analogous Rxn.) Reference
[RuCl₂(p-cymene)]₂ Ph₂SiH₂ CH₂Cl₂ Room Temp. 68-86% sorbonne-universite.fr
Borohydride Exchange Resin (BER) - 95% Ethanol Room Temp. <10% koreascience.kr
Co-DAB/SiO₂ H₂ (100 bar) Methanol 100°C 60-89% mdpi.com

Yields are reported for the synthesis of related N-benzyl-N-methylaniline derivatives.

Indirect Synthetic Pathways via Precursor Modification

Functional Group Interconversions on Analogous Aniline Scaffolds

This strategy involves synthesizing an aniline derivative that contains the core diphenylamine (B1679370) structure or a closely related scaffold, followed by chemical transformations to introduce the required chloro and methyl substituents.

A plausible synthetic route could begin with the N-methylation of a suitable aniline precursor. For example, 3-chloro-4-aminotoluene (3-chloro-4-methylaniline) could be N-methylated. The synthesis of 3-chloro-4-methylaniline (B146341) itself is typically achieved through a two-step process starting from 4-nitrotoluene (B166481). google.com First, 4-nitrotoluene is chlorinated to produce 2-chloro-4-nitrotoluene (B140621). Subsequently, the nitro group of 2-chloro-4-nitrotoluene is reduced to an amine using methods like catalytic hydrogenation, to yield 3-chloro-4-methylaniline. google.comchemicalbook.com

Synthetic Sequence Example:

Chlorination: 4-Nitrotoluene → 2-Chloro-4-nitrotoluene

Reduction: 2-Chloro-4-nitrotoluene → 3-Chloro-4-methylaniline

N-Arylation: 3-Chloro-4-methylaniline would then need to be coupled with a phenyl group, for instance, via Buchwald-Hartwig amination as detailed in the next section.

Alternatively, one could start with a precursor like N-methyl-4-nitroaniline, perform a Sandmeyer reaction to introduce the chloro group at the 3-position of a different ring, and then couple the fragments, though this is a more complex pathway. Another approach involves the hydrolysis of an N-formyl precursor, as demonstrated in the synthesis of 3-chloro-4-fluoro-N-methyl-aniline, where N-(3-chloro-4-fluorophenyl)N-methylformamide is hydrolyzed with sulfuric acid. prepchem.com

Multistep Synthetic Sequences from Chlorinated Aromatic Precursors

The construction of the C-N bond between the two aromatic rings is a key step that can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods for this transformation, starting from a chlorinated aromatic precursor and an amine. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nlorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an aryl halide (like 3-chloro-bromobenzene or 3-chloro-iodobenzene) with N-methylaniline. The reaction is catalyzed by a palladium complex, typically supported by a bulky, electron-rich phosphine ligand. rug.nlresearchgate.net

Reactants: 3-Chlorophenyl halide (Br, I, or OTf) + N-methylaniline

Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Ligand: Bulky phosphine (e.g., tBu₃P, biarylphosphines)

Base: Strong, non-nucleophilic base (e.g., NaOtBu)

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The variation for amine synthesis is often called the Goldberg reaction. wikipedia.org This reaction would couple 3-chloroaniline (B41212) with an N-methylating agent or, more directly, couple an aryl halide with N-methylaniline. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. organic-chemistry.orgfrontiersin.orgresearchgate.net

Reactants: 3-Chlorophenyl halide (typically I or Br) + N-methylaniline

Catalyst: Copper source (e.g., CuI, Cu₂O)

Ligand (optional): Diamines, phenanthroline, or other chelating ligands

Base: K₂CO₃, Cs₂CO₃, or t-BuOK frontiersin.org

Solvent: High-boiling polar solvents (e.g., DMF, NMP) or newer media like deep eutectic solvents. wikipedia.orgfrontiersin.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Coupling

Feature Buchwald-Hartwig Amination Ullmann Condensation / Goldberg Reaction
Catalyst Palladium Copper
Typical Halide Reactivity I > Br > OTf > Cl I > Br >> Cl
Reaction Conditions Generally milder temperatures Traditionally high temperatures, milder with modern ligands
Substrate Scope Very broad, highly functional group tolerant Can be limited, but improving with new ligands
Ligands Bulky, electron-rich phosphines are crucial Often diamines, amino acids, or phenanthrolines
Base Strong bases (e.g., NaOtBu) Often weaker bases (e.g., K₂CO₃)

| Reference | wikipedia.orgrug.nlorganic-chemistry.org | wikipedia.orgorganic-chemistry.orgfrontiersin.org |

Chemical Reactivity and Transformation Studies of 4 3 Chlorophenyl N Methylaniline

Oxidative Transformations

The oxidation of 4-(3-Chlorophenyl)-N-methylaniline can target the nitrogen atom or the aromatic rings, depending on the reagents and conditions employed. Key transformations include the formation of N-nitroso and N-nitro derivatives and pathways involving electrochemical oxidation.

Formation of Nitroso and Nitro Derivatives

The secondary amine functionality of this compound is susceptible to nitrosation. The reaction of secondary aromatic amines with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of N-nitrosoamines. psu.eduacs.org This established method would yield N-nitroso-4-(3-chlorophenyl)-N-methylaniline. psu.edu The reaction proceeds by electrophilic attack of the nitrosonium ion (N=O⁺) on the nitrogen atom of the secondary amine.

Further oxidation can convert the nitroso group or the amine itself into a nitro derivative. The oxidation of nitroso compounds to their corresponding nitro derivatives is a known transformation. acs.org Additionally, direct oxidation of the amine functionality, potentially using strong oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA), can lead to the formation of nitro compounds. acs.org

Investigation of Electrochemical Oxidation Pathways

Electrochemical methods offer an alternative route for the oxidation of amines. google.com For N-alkylanilines, electrochemical oxidation can initiate processes like N-dealkylation or polymerization. A relevant pathway is the Shono oxidation, an electrochemical process that can achieve the α-oxidation of amines. google.com In the case of this compound, this could lead to the formation of an iminium ion intermediate by oxidation at the carbon adjacent to the nitrogen. This reactive intermediate can then be trapped by nucleophiles present in the medium. google.com Such electrochemical strategies are noted for their high functional group compatibility and operational simplicity. google.com

Reductive Transformations

Reductive processes involving this compound can target the N-methyl group or potentially the chlorophenyl ring under more forcing conditions.

Reduction of N-Methylaniline Moieties to Corresponding Amines

The N-methyl group of the N-methylaniline moiety can be removed through reductive N-dealkylation. This transformation is significant in metabolic studies, often catalyzed by enzymes like cytochrome P450, and can also be achieved through chemical methods. nih.govnih.gov The process generally involves an initial oxidation step to form an unstable intermediate, such as an aminium radical or an iminium ion, which then undergoes cleavage. nih.govnih.govrsc.org Photoredox catalysis provides a mild and highly functional group-tolerant method for the N-dealkylation of tertiary and secondary amines. acs.org This method would convert this compound into 4-(3-Chlorophenyl)aniline. While catalytic hydrogenation is a common method for reducing many functional groups, its application for N-dealkylation typically requires specific catalysts and conditions to favor cleavage of the N-alkyl bond over ring reduction. youtube.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on this compound is expected to be directed by its powerful activating and directing groups. youtube.com The molecule has two aromatic rings upon which substitution can occur.

Ring A (the N-methylaniline ring): The N-methylamino group (-NHCH₃) is a potent activating group and is ortho-, para-directing. youtube.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) will overwhelmingly occur on this ring at the positions ortho to the nitrogen. acs.orgyoutube.com The para position is blocked by the 3-chlorophenyl substituent.

Ring B (the 3-chlorophenyl ring): This ring is substituted with a deactivating chlorine atom and the deactivating N-methylanilinyl group. The chlorine atom is ortho-, para-directing, while the anilinyl group is also ortho-, para-directing. However, because this ring is significantly deactivated compared to Ring A, electrophilic substitution on Ring B is highly unlikely under standard conditions.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield the 2-nitro or 2-bromo derivative of the N-methylaniline ring, respectively. acs.org

Nucleophilic Substitution Reactions

The potential for nucleophilic substitution reactions on this compound involves two main scenarios: the molecule acting as a nucleophile, or the chlorophenyl ring acting as a substrate.

The nitrogen atom of the N-methylaniline moiety possesses a lone pair of electrons, making the molecule a competent nucleophile. nih.gov It can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings, such as 2,4,6-trinitrophenyl ethers. rsc.orgnih.gov In these reactions, the N-methylaniline nitrogen attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. nih.govacs.org Studies comparing aniline (B41778) and N-methylaniline have shown that the secondary amine is often less reactive due to increased steric hindrance. rsc.orgacs.org

Conversely, direct nucleophilic substitution of the chlorine atom on the 3-chlorophenyl ring is difficult. SNAr reactions require strong activation by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govshokubai.org Since the chlorine in this compound lacks such activation, it is resistant to substitution by common nucleophiles under typical SNAr conditions. shokubai.org

Spectroscopic Characterization and Advanced Structural Elucidation of 4 3 Chlorophenyl N Methylaniline

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For 4-(3-Chlorophenyl)-N-methylaniline, the expected UV-Vis spectrum would be influenced by the electronic systems of the aniline (B41778) and chlorophenyl rings. The N-methyl group and the chlorine atom act as auxochromes, modifying the absorption characteristics of the benzene (B151609) rings. While specific λmax values for this compound are not readily found, data for related compounds such as N-methylaniline and various chloroanilines can provide an estimation. N-methylaniline itself exhibits absorption maxima that can be compared to aniline. nist.govnist.govnih.govnist.gov The introduction of a chlorophenyl group is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system.

CompoundSolventλmax (nm)Reference
N-MethylanilineNot SpecifiedNot Specified nist.gov
4-ChloroanilineNot SpecifiedNot Specified
3-Chloro-4-methylaniline (B146341)Not Specified4325 (Sadtler Research Laboratories Spectral Collection) nih.gov

This table is populated with data from related compounds to infer the expected spectral characteristics of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₂ClN), the expected exact mass can be calculated. While direct HRMS data for the target compound is not available, studies on related compounds demonstrate the utility of this technique in confirming molecular formulas. nih.gov

Expected High-Resolution Mass Data for this compound

Ion Calculated m/z
[M+H]⁺ 218.0680

This table presents the calculated exact masses for the protonated and sodiated molecular ions of this compound.

Electron ionization mass spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

The EI-MS spectrum of this compound would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the C-N bond between the two aromatic rings and the loss of the methyl group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl). Data from related compounds like N-methylaniline and chloroanilines can be used to predict the fragmentation. nist.govnist.govnist.gov

CompoundKey Fragments (m/z)Reference
N-Methylaniline107 (M⁺), 106, 77 nist.govnist.gov
3-Chloro-4-methylaniline141 (M⁺), 140, 106 nih.gov
4-Chloro-N-methylaniline141 (M⁺), 142, 111, 77 nih.gov

This table shows the observed mass spectral fragments for related compounds, which can be used to predict the fragmentation pattern of this compound.

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids.

Crystallographic Data for a Related Aniline Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z

This table presents crystallographic data for a complex aniline derivative to illustrate the type of information obtained from single crystal X-ray diffraction. mdpi.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the crystal structure of the material. While no experimental PXRD pattern for this compound is available, a theoretical pattern could be calculated if the single crystal structure were known. Experimental PXRD data for a new precursor in the synthesis of pyridyl tetrahydroquinolines, 4-N-(4-methylphenyl)amine-4-(3´-pyridil)-1-butene, showed a monoclinic system. researchgate.net This technique is crucial for confirming the phase purity of a crystalline sample and for identifying different polymorphic forms.

Structure Activity Relationship Sar and Biological Interaction Studies of 4 3 Chlorophenyl N Methylaniline

Exploration of Molecular Interactions with Biological Targets (in vitro)

In the absence of direct experimental data for 4-(3-Chlorophenyl)-N-methylaniline, this section will discuss the known interactions of its structural analogs with enzymes and receptors.

Enzyme Inhibition Studies of Analogs and Potential Relevance

Derivatives of N-phenylbenzamide, which share a similar core structure to this compound, have been investigated for their biological activities. For instance, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has demonstrated anti-Hepatitis B virus (HBV) activity. dovepress.com The proposed mechanism involves the upregulation of the enzyme APOBEC3G (A3G), a cytidine (B196190) deaminase that plays a role in innate antiviral immunity. dovepress.com While this does not directly implicate this compound as an enzyme inhibitor, it highlights that structurally similar molecules can modulate enzymatic pathways.

Furthermore, studies on various thioquinoline derivatives have identified potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov For example, the compound 2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-chlorophenyl)acetamide demonstrated inhibitory activity, suggesting that the N-(chlorophenyl)acetamide moiety can contribute to enzyme binding. nih.gov This finding is relevant as it showcases the potential for the chlorophenyl and aniline (B41778) components of the target compound to interact with enzyme active sites.

Table 1: Enzyme Inhibition by Analogs of this compound

Compound/Analog ClassTarget EnzymeBiological Relevance
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideAPOBEC3G (Upregulation)Antiviral (Anti-HBV) dovepress.com
Thioquinoline derivatives with N-(4-chlorophenyl)acetamideα-glucosidaseAntidiabetic nih.gov

Receptor Binding Characterization of Analogs and Potential Relevance

The chlorophenylpiperazine (B10847632) moiety is a well-known pharmacophore that interacts with various receptors in the central nervous system. A notable example is the compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, which acts as a high-affinity antagonist for the human dopamine (B1211576) D4 receptor. nih.gov This indicates that the 4-chlorophenyl group can play a crucial role in the binding of small molecules to G-protein-coupled receptors.

Mechanistic Insights into Biological Action (in vitro)

The potential mechanisms by which this compound might exert biological effects can be inferred from studies on related compounds.

Modulation of Metabolic Pathways by Related Compounds

As mentioned, N-phenylbenzamide derivatives have been shown to modulate antiviral pathways by increasing the intracellular levels of A3G. dovepress.com This suggests that compounds with a similar N-phenylamide-like scaffold could influence cellular metabolic and defense pathways. Substituted diphenylamines are also known to act as antioxidants, which implies an ability to interfere with oxidative stress pathways within the cell. wikipedia.orgnih.gov This antioxidant activity is a key functional property of the broader class of diphenylamines.

Effects on Specific Cellular Processes

The general class of substituted diphenylamines has been subject to toxicological screening, which provides insights into their effects on cellular processes. Animal studies on some substituted diphenylamines have indicated effects on the liver and hematological parameters. canada.ca While these are broad toxicological findings, they point towards potential interactions with fundamental cellular processes in these organs. Diphenylamine (B1679370) itself has been shown to affect the red blood cell system and cause changes in the liver and kidneys upon prolonged exposure. wikipedia.org

Molecular Docking and Computational Target Identification

Molecular docking studies on compounds structurally related to this compound have been performed to predict their biological targets. For instance, docking studies with Schiff base derivatives, including one with a 2-chlorophenyl imino group, have been used to identify potential binding modes within antibacterial and antifungal targets. researchgate.net

Computational approaches are increasingly used to predict the biological targets of small molecules. usp.org For a compound like this compound, a reverse docking approach could be employed. This method involves screening the compound against a library of known protein structures to identify potential binding partners. nih.gov Such an in silico approach could help to prioritize potential enzyme or receptor targets for future in vitro validation.

Ligand-Protein Interaction Prediction

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets within a biological system. Predicting these interactions is a critical step in elucidating the mechanism of action and potential therapeutic applications of a molecule like this compound. Computational methods, particularly molecular docking, have become indispensable tools for this purpose. nih.govresearchgate.netlums.ac.ir

Molecular docking simulations can predict the preferred orientation and binding affinity of this compound within the binding site of a protein. lums.ac.ir These predictions are based on scoring functions that estimate the strength of the interaction. The process involves generating a three-dimensional representation of the ligand and the target protein and then algorithmically fitting the ligand into the protein's binding pocket. nih.gov The resulting binding modes can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.gov

For a molecule like this compound, key structural features that would be considered in docking studies include the diarylamine core, the N-methyl group, and the chlorine substituent on the phenyl ring. The chlorine atom, being an electron-withdrawing and lipophilic group, can significantly influence the binding orientation and affinity. The N-methyl group can also play a role in establishing specific interactions or creating steric hindrance.

Table 1: Hypothetical Ligand-Protein Interactions for this compound (Illustrative)

Interaction TypePotential Interacting Residues (Example)Moiety of this compound Involved
Hydrogen BondingAsp, Glu, Gln, AsnN-H group of the amine
Hydrophobic InteractionsLeu, Ile, Val, Phe, TrpPhenyl and chlorophenyl rings
Pi-Pi StackingPhe, Tyr, Trp, HisAromatic rings
Halogen BondingElectron-rich atoms (e.g., backbone carbonyl oxygen)Chlorine atom

This table is for illustrative purposes to demonstrate the types of interactions that could be predicted through molecular docking and does not represent experimentally verified data.

Identification of Potential Biological Targets through AI-Driven Approaches

AI/ML TechniqueApplication in Target IdentificationPotential Output for this compound
Deep Neural NetworksPredicting protein-ligand binding affinity. nih.govA list of proteins with high predicted binding scores.
Generative Adversarial Networks (GANs)Generating novel molecules for known targets.Not directly applicable for target identification of a known molecule.
Natural Language Processing (NLP)Mining scientific literature for gene-disease associations.Identifying proteins linked to pathways where a molecule with similar structural features has shown activity.
Multi-omics Data IntegrationAnalyzing integrated genomic, proteomic, and transcriptomic data to identify disease-relevant targets. nih.govPrioritized list of potential targets based on biological relevance.

Substituent Effects on Biological Activity of Analogs

The biological activity of a molecule can be finely tuned by modifying its chemical structure. The study of how different substituents affect activity is a central theme in medicinal chemistry and is crucial for optimizing lead compounds.

Influence of Electronic Properties on Bioactivity

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can have a profound impact on the biological activity of a molecule. In the case of analogs of this compound, altering the substituents on the aromatic rings would modulate the electron density distribution across the molecule, which in turn can affect its interaction with biological targets.

Table 3: Predicted Influence of Substituent Electronic Properties on Bioactivity

Substituent (at various positions)Electronic EffectPredicted Impact on Bioactivity
-Cl (Chlorine)Electron-withdrawing, LipophilicCan enhance binding through halogen bonds and hydrophobic interactions.
-OCH3 (Methoxy)Electron-donatingMay increase hydrogen bond accepting capacity and alter polarity.
-NO2 (Nitro)Strongly electron-withdrawingCan significantly alter electrostatic potential and hydrogen bonding. nih.gov
-CH3 (Methyl)Weakly electron-donating, LipophilicCan enhance hydrophobic interactions and may have steric effects.

This table presents general principles and predictions based on established medicinal chemistry knowledge.

Impact of Positional Isomerism and Steric Hindrance on Activity Modulation

The position of a substituent on the aromatic ring (positional isomerism) and the size of the substituent (steric hindrance) are critical factors that modulate biological activity. Moving the chlorine atom from the meta-position to the ortho- or para-position in this compound would result in isomers with different spatial arrangements and electronic distributions.

An ortho-substituent, for example, can cause significant steric hindrance, potentially forcing the phenyl rings out of planarity. researchgate.net This conformational change can either enhance or diminish binding to a target protein, depending on the shape of the binding pocket. A para-substituent would have a different electronic influence on the diarylamine system compared to a meta-substituent and would occupy a different region of space within a binding site.

The size of the substituent is also a key determinant of activity. Replacing the N-methyl group with a larger alkyl group, for instance, could introduce steric clashes with the protein, leading to a decrease in binding affinity. nih.gov Conversely, in some cases, a larger group might be able to form additional favorable interactions within a spacious binding pocket. The interplay between steric and electronic effects is complex and often requires detailed computational modeling and experimental validation to fully understand. mdpi.com Studies on diarylamine synthesis have also highlighted the importance of steric factors in reaction outcomes, which can be a consideration in the synthesis of analogs. nih.govacs.orgnih.gov

Applications of 4 3 Chlorophenyl N Methylaniline in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The aniline (B41778) moiety is a fundamental building block in synthetic chemistry. nih.gov Substituted anilines, such as 4-(3-Chlorophenyl)-N-methylaniline, are integral to constructing more complex molecular architectures due to their nucleophilic character and ability to undergo a wide array of chemical transformations.

Building Block in Pharmaceutical Synthesis

Aniline derivatives are crucial scaffolds in the pharmaceutical industry. echemi.com The synthesis of many drugs relies on the aniline core, which can be modified to create compounds with diverse pharmacological activities for treating conditions like cancer, cardiovascular diseases, and infectious diseases. echemi.combeilstein-journals.org For instance, the related compound 3-Chlorophenyl Sertraline, a derivative of sertraline, highlights the inclusion of a chlorophenyl group in neurologically active compounds. usp.org The structure of this compound, containing both a biaryl system and a secondary amine, makes it an attractive starting material for medicinal chemists to develop novel therapeutic agents. The N-methyl group can influence the compound's pharmacokinetic properties, while the chlorophenyl group can engage in specific interactions with biological targets.

Precursor for Agrochemicals

The N-methylaniline structural motif is present in various agrochemicals. wikipedia.org For example, N-methylaniline itself is an intermediate in the production of certain dyes, as well as agrochemicals like insecticides and herbicides. wikipedia.org The presence of a chlorinated phenyl ring is a common feature in many pesticides, suggesting that this compound could serve as a valuable precursor for the development of new and effective crop protection agents. The specific substitution pattern can be tailored to optimize biological activity and environmental persistence.

Role in Advanced Materials Development

The applications of diarylamine derivatives extend into the realm of materials science. This compound is identified as a building block for various advanced materials. bldpharm.com Its potential applications include serving as an organic monomer in the synthesis of polymers and as a ligand for creating Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com The rigidity of the biaryl structure combined with the electronic properties influenced by the chloro- and methyl- substituents make it a candidate for creating materials with specific optical or electronic functionalities. In polymer chemistry, aniline-based compounds are used to produce polymers like polyurethanes and polyamides, which have desirable properties such as high strength and thermal resistance. echemi.com

Development of Derivatives with Targeted Applications

The chemical versatility of this compound allows for its derivatization into a wide range of compounds with specific, targeted functions.

Synthesis of Novel Heterocyclic Compounds

N-heterocycles are ubiquitous in biologically active molecules and are key scaffolds in drug discovery. mdpi.com Substituted anilines are common starting points for constructing these complex ring systems. nih.gov Various synthetic methods, including one-pot multi-component reactions and transition-metal-catalyzed cyclizations, are employed to convert aniline derivatives into a diverse array of heterocyclic structures such as quinazolines, indoles, and carbolines. nih.govmdpi.commdpi.com The reactive sites on this compound provide multiple handles for chemists to build intricate heterocyclic frameworks, potentially leading to the discovery of new compounds with significant biological or material properties.

Generation of Coordination Complexes for Specific Functions

The nitrogen atom in this compound can act as a donor ligand, allowing it to coordinate with metal ions to form coordination complexes. These complexes have applications in catalysis and materials science. mdpi.comresearchgate.net The electronic properties of the ligand, influenced by the chlorophenyl and methyl groups, can tune the chemical and physical properties of the resulting metal complex. This allows for the rational design of complexes for specific functions, such as catalysts for organic transformations or as components in functional materials. The ability of aniline derivatives to form stable complexes with metal ions is also a key principle in the creation of certain dyes. echemi.com

Future Directions and Emerging Research Avenues for 4 3 Chlorophenyl N Methylaniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of diarylamines, including 4-(3-Chlorophenyl)-N-methylaniline, has been revolutionized by modern catalytic chemistry, moving away from harsher, classical methods. The future in this area lies in refining these processes to be more efficient, atom-economical, and environmentally benign.

The Buchwald-Hartwig amination stands out as a pivotal development for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and amines with remarkable efficiency and scope, largely replacing older, more limited methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine product. wikipedia.orgyoutube.com

Future research will likely focus on developing next-generation catalyst systems. The evolution from early catalysts to those using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has already dramatically improved reaction efficiency and expanded the substrate scope to include less reactive aryl chlorides. youtube.comacs.org The next frontier involves creating catalysts that operate under even milder conditions, require lower loadings, and are effective for challenging substrates. libretexts.org Furthermore, a significant push towards sustainability will drive the exploration of reactions in greener solvents, potentially replacing common solvents like toluene (B28343) or dioxane. libretexts.org The concept of metal-free N-arylation, for instance using unique solvent properties, represents an ambitious but valuable goal for green chemistry. rsc.org

Table 1: Comparison of Synthetic Approaches for Diaryl- and N-Alkylanilines
MethodTypical ReactantsCatalyst/ConditionsAdvantagesLimitations/Future Research Focus
Classical Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide + AmineHigh temperatures, strong base; requires electron-withdrawing groups on aryl halideLow cost for specific substrates. nih.govLimited substrate scope, harsh conditions, poor functional group tolerance. wikipedia.org
Buchwald-Hartwig AminationAryl Halide/Triflate/Tosylate + AminePalladium catalyst with specialized phosphine ligands (e.g., XPhos, DPPF), base (e.g., NaOtBu, K3PO4). wikipedia.orgacs.orgBroad substrate scope, high yields, excellent functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.orgReducing catalyst loading, removing residual palladium, developing air-stable pre-catalysts, use of greener solvents. youtube.comlibretexts.org
Borrowed Hydrogen CatalysisNitroarene + CyclohexanonePalladium catalyst, no external oxidant or reductant needed. acs.orgHigh atom economy, cascade reaction simplifies process, avoids pre-functionalized amines. acs.orgExpanding substrate scope and understanding mechanistic nuances.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the in silico prediction of molecular properties and interactions before committing to expensive and time-consuming laboratory synthesis. nih.gov For this compound, these methods can be leveraged to build a comprehensive profile of its drug-like potential and guide the design of superior analogs.

Structure-based drug design (SBDD) begins with identifying a protein's binding pocket, which can be crucial for understanding how a small molecule might exert a biological effect. If a target protein for this compound is identified, molecular docking simulations can predict its binding conformation and estimate its binding affinity. organic-chemistry.org These models provide a detailed, three-dimensional view of the interactions between the ligand and the protein's active site, highlighting key hydrogen bonds or hydrophobic interactions that contribute to binding. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) models offer a ligand-based approach, correlating variations in chemical structure with changes in biological activity. acs.org By analyzing a series of analogs of this compound, QSAR models can identify which structural features are critical for activity, guiding the synthesis of more potent compounds. Furthermore, computational tools are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery process. organic-chemistry.org

Table 2: Predictive Computational Models for Evaluating this compound
Modeling TechniquePredicted Property / ApplicationPotential Impact on Research
Molecular DockingBinding mode and affinity to a target protein. organic-chemistry.orgPrioritizes compounds for synthesis; provides rationale for structure-activity relationships.
Molecular Dynamics (MD) SimulationConformational stability of the ligand-protein complex over time. beilstein-journals.orgValidates docking poses and assesses the stability of key interactions.
QSAR ModelingPredicted biological activity based on structural descriptors. acs.orgGuides the design of new analogs with potentially improved potency.
ADMET PredictionSolubility, permeability, metabolic stability, potential toxicity. organic-chemistry.orgFlags potential development issues early, reducing late-stage attrition. wikipedia.org

Exploration of Novel Biological Targets and Therapeutic Potential through High-Throughput Screening

While computational models can predict interactions with known targets, High-Throughput Screening (HTS) provides a powerful experimental approach to broadly survey for biological activity without prior hypotheses. acs.org HTS allows for the rapid, automated testing of thousands to millions of compounds against a specific biological target or in a cellular model of disease. acs.orglibretexts.org

For this compound, subjecting it to a large-scale HTS campaign would be a critical step in uncovering its therapeutic potential. This involves its inclusion in a large and diverse chemical library that is screened against a wide array of biological targets. libretexts.org These screens can be biochemical (measuring the inhibition of a specific enzyme, like a kinase or protease) or cell-based (measuring a change in a cellular phenotype, such as cell death or the activation of a signaling pathway). acs.orgacs.org

A typical HTS workflow involves a primary screen to identify initial "hits." These hits are then subjected to more rigorous validation, including dose-response curves to determine potency (e.g., IC₅₀ values) and secondary assays to confirm their mechanism of action and rule out false positives. acs.org The quality and robustness of an HTS assay are often measured by statistical parameters like the Z'-factor, with a value greater than 0.5 indicating an excellent assay suitable for large-scale screening. acs.org This systematic approach is essential for identifying novel, therapeutically relevant targets for compounds like this compound. beilstein-journals.org

Table 3: Hypothetical High-Throughput Screening Cascade for this compound
Screening PhaseObjectiveExample Assay TypeKey Output
Primary ScreenIdentify initial "hits" from a large compound library. acs.orgSingle-concentration biochemical assay (e.g., luminescence-based kinase inhibition). acs.orgList of compounds showing significant activity against the target.
Hit ConfirmationConfirm activity and rule out assay artifacts.Re-testing of hits from fresh compound stock.Confirmed, reproducible hits.
Dose-Response AnalysisDetermine compound potency.10-point concentration-response curve to generate an IC₅₀ value. acs.orgQuantitative measure of potency (IC₅₀) for each confirmed hit.
Secondary/Orthogonal AssaysValidate the mechanism of action and selectivity.Cell-based target engagement assay (e.g., CETSA) or screening against related targets. acs.orgConfirmation of on-target activity and initial selectivity profile.

Integration with Machine Learning and AI-Driven Drug Discovery Paradigms

The convergence of large datasets, powerful computing, and sophisticated algorithms has positioned Artificial Intelligence (AI) and Machine Learning (ML) to revolutionize drug discovery. acs.orgrsc.org These technologies can analyze complex biological and chemical data to make predictions, generate novel ideas, and accelerate timelines far beyond human capacity. organic-chemistry.orgnih.gov

For this compound, AI/ML can be integrated across the entire research and development pipeline. In the early stages, ML models can enhance HTS campaigns by predicting the activity of compounds, helping to prioritize which molecules to screen. nih.gov AI can also be used for "de novo" drug design, where generative models create entirely new molecular structures based on desired properties, such as high predicted affinity for a target and favorable ADMET characteristics. acs.org This could lead to the design of novel analogs of this compound that are optimized for a specific biological target.

Furthermore, AI is instrumental in predicting 3D protein structures, which is a critical prerequisite for structure-based drug design, especially when an experimentally determined structure is unavailable. rsc.org As a compound progresses, ML algorithms can predict its pharmacokinetic properties and potential toxicities, providing crucial insights that can guide its optimization and reduce the likelihood of failure in later stages. organic-chemistry.orgnih.gov This data-driven approach promises to make the discovery process faster, cheaper, and more likely to succeed. wikipedia.org

Table 4: Applications of AI and Machine Learning in the this compound Research Pipeline
Discovery StageAI/ML ApplicationExpected Outcome
Target IdentificationAnalysis of genomics and proteomics data to identify novel disease-associated targets.Hypothesis generation for new therapeutic targets relevant to the compound's structural class. organic-chemistry.org
Hit IdentificationPredictive models for virtual screening; active learning to guide HTS. nih.govEnrichment of hit rates and more efficient use of screening resources.
Lead OptimizationGenerative models for de novo design of analogs; multi-parameter optimization for potency and ADMET properties. acs.orgFaster design-make-test-analyze cycles; creation of novel analogs with improved properties.
Preclinical DevelopmentPredictive models for pharmacokinetics and toxicity. organic-chemistry.orgrsc.orgEarly identification of potential liabilities; improved translation to in vivo studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.